An In-depth Technical Guide to 6-Bromomethyl-2-cyanopyridine (CAS: 104508-24-9)
An In-depth Technical Guide to 6-Bromomethyl-2-cyanopyridine (CAS: 104508-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromomethyl-2-cyanopyridine is a versatile bifunctional molecule of significant interest in medicinal and agrochemical research. Its structure, featuring a pyridine ring substituted with a reactive bromomethyl group and a synthetically adaptable cyano group, renders it a valuable building block for the synthesis of complex heterocyclic scaffolds.[1] The pyridine moiety is a prevalent N-heteroaromatic core in numerous physiologically active compounds and approved therapeutic agents.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 6-Bromomethyl-2-cyanopyridine, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 6-Bromomethyl-2-cyanopyridine is presented below.
| Property | Value | Reference |
| CAS Number | 104508-24-9 | [2][3][4] |
| Molecular Formula | C₇H₅BrN₂ | [2][4] |
| Molecular Weight | 197.03 g/mol | [2][3] |
| Boiling Point | 293 °C | [1][3] |
| Density | 1.60 g/cm³ | [3] |
| Flash Point | 131 °C | [3] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [3] |
| Appearance | White microcrystalline powder | [3] |
Spectroscopic Data
| Spectrum Type | Data |
| ¹H NMR | (200 MHz, CDCl₃) δ ppm: 4.55 (s, 2H, pyCH₂Br), 7.63 (dd, J = 7.63, 1.27 Hz, 1H, H3), 7.70 (dd, J = 7.95, 1.27 Hz, 1H, H1), 7.87 (t, J = 7.95, 7.63 Hz, 1H, H2).[3] |
| IR | Strong, sharp absorption at 2220-2240 cm⁻¹ (C≡N stretch); C-H stretching vibrations above 3000 cm⁻¹ (aromatic); C=C and C=N stretching in the 1400-1600 cm⁻¹ region (pyridine ring).[1] |
| Mass Spectrometry | Protonated molecular ion peak [M+H]⁺ at m/z ≈ 196.97, which is often the base peak. The isotopic pattern of this peak shows signals for both bromine-79 and bromine-81 isotopes in a roughly 1:1 ratio.[1] |
Synthesis and Reactivity
Synthesis of 6-Bromomethyl-2-cyanopyridine
A common synthetic route to 6-Bromomethyl-2-cyanopyridine involves the free-radical bromination of 6-methyl-2-pyridinecarbonitrile.
Experimental Protocol:
A general procedure for the synthesis of 6-(bromomethyl)-2-cyanopyridine from 6-methyl-2-pyridinecarbonitrile is as follows:
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Reaction Setup: 400 mg (3.39 mmol) of 2-cyano-6-methylpyridine is dissolved in 12 mL of chloroform. To this solution, 723 mg (4.06 mmol) of N-bromosuccinimide (NBS) and 28 mg (0.17 mmol) of azobisisobutyronitrile (AIBN) are added.[3]
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Reaction Conditions: The reaction mixture is heated to reflux and irradiated with a UV lamp for 4 hours. The progress of the reaction is monitored by TLC (silica gel plates, dichloromethane as eluent, Rf = 0.43).[3]
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.[3]
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Purification: The crude product is purified by silica gel column chromatography using a continuous gradient of 85/15 (v/v) dichloromethane/heptane to pure dichloromethane as the eluent. This yields 290 mg of 6-(bromomethyl)-2-cyanopyridine as a white microcrystalline powder (43% yield).[3]
Reactivity
The reactivity of 6-Bromomethyl-2-cyanopyridine is dominated by its two functional groups:
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Bromomethyl Group: The bromomethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles.[1]
-
Cyano Group: The cyano group is a versatile functional handle that can be transformed into other functional groups such as amines, carboxylic acids, or amides through reactions like hydrolysis or reduction.[1]
Applications in Drug Discovery
The unique structural features of 6-Bromomethyl-2-cyanopyridine make it a valuable precursor in the synthesis of novel heterocyclic scaffolds for drug discovery.[1] The pyridine ring is a well-established pharmacophore, and the ability to introduce diverse functionalities through the bromomethyl and cyano groups allows for the generation of compound libraries for biological screening.[1]
PIM-1 Kinase Inhibitors
Cyanopyridine derivatives have been investigated as inhibitors of PIM-1 kinase, a promising target in cancer therapy. Overexpression of PIM-1 is associated with the proliferation of cancer cells.
Histone Deacetylase (HDAC) Inhibitors
Cyanopyridine moieties have also been incorporated into the design of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is linked to various cancers.
Safety and Handling
6-Bromomethyl-2-cyanopyridine is a hazardous substance and should be handled with appropriate safety precautions.
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Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation.
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Storage: Store at room temperature in a well-ventilated place. Keep container tightly closed.
For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
6-Bromomethyl-2-cyanopyridine is a highly valuable and reactive intermediate in organic synthesis. Its utility in constructing diverse molecular architectures, particularly those with potential therapeutic applications as kinase and HDAC inhibitors, makes it a key compound for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory.
References
- 1. 6-Bromomethyl-2-cyanopyridine | 104508-24-9 | Benchchem [benchchem.com]
- 2. CAS 104508-24-9 | 3H37-9-0C | MDL MFCD10687145 | 6-Bromomethyl-2-cyanopyridine | SynQuest Laboratories [synquestlabs.com]
- 3. 6-BROMOMETHYL-2-CYANOPYRIDINE CAS#: 104508-24-9 [chemicalbook.com]
- 4. 6-(bromomethyl)pyridine-2-carbonitrile 97% | CAS: 104508-24-9 | AChemBlock [achemblock.com]
